molecular formula C18H11N5OS B11451060 2-(1,3-Benzothiazol-2-ylamino)-4-hydroxy-6-phenylpyrimidine-5-carbonitrile

2-(1,3-Benzothiazol-2-ylamino)-4-hydroxy-6-phenylpyrimidine-5-carbonitrile

Cat. No.: B11451060
M. Wt: 345.4 g/mol
InChI Key: JDTPRUMMOBSXGB-UHFFFAOYSA-N
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Description

2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-HYDROXY-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound that features a benzothiazole moiety fused with a pyrimidine ring

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-HYDROXY-6-PHENYLPYRIMIDINE-5-CARBONITRILE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

  • N-(1,3-benzothiazole-2-yl)-2-chloroacetamide
  • 2-(1,3-benzothiazol-2-yl)aniline
  • 2-(1,3-benzothiazol-2-yl)phenol

What sets 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-HYDROXY-6-PHENYLPYRIMIDINE-5-CARBONITRILE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C18H11N5OS

Molecular Weight

345.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C18H11N5OS/c19-10-12-15(11-6-2-1-3-7-11)21-17(22-16(12)24)23-18-20-13-8-4-5-9-14(13)25-18/h1-9H,(H2,20,21,22,23,24)

InChI Key

JDTPRUMMOBSXGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)NC3=NC4=CC=CC=C4S3)C#N

Origin of Product

United States

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